molecular formula C14H22N2O B11959414 1,1-Diisopropyl-3-(p-tolyl)urea CAS No. 132931-79-4

1,1-Diisopropyl-3-(p-tolyl)urea

Cat. No.: B11959414
CAS No.: 132931-79-4
M. Wt: 234.34 g/mol
InChI Key: CSCADZYLQVLRDL-UHFFFAOYSA-N
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Description

1,1-Diisopropyl-3-(p-tolyl)urea is an organic compound with the molecular formula C14H22N2O It is a derivative of urea, where the hydrogen atoms are replaced by isopropyl and p-tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diisopropyl-3-(p-tolyl)urea can be synthesized through the reaction of p-tolyl isocyanate with diisopropylamine. The reaction typically occurs in an inert solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction is exothermic and proceeds at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1-Diisopropyl-3-(p-tolyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isopropyl or p-tolyl groups are replaced by other functional groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction Reactions: Reduction of this compound can yield amines and other reduced forms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include substituted ureas with various functional groups.

    Oxidation Reactions: Products include oxidized urea derivatives.

    Reduction Reactions: Products include amines and other reduced compounds.

Scientific Research Applications

1,1-Diisopropyl-3-(p-tolyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Diisopropyl-3-(p-tolyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The isopropyl and p-tolyl groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Diisopropyl-3-(o-tolyl)urea
  • 1,1-Dipropyl-3-(p-tolyl)urea
  • 1-Isopropyl-3-(p-tolyl)urea
  • 1,1-Diisobutyl-3-(p-tolyl)urea

Uniqueness

1,1-Diisopropyl-3-(p-tolyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and binding characteristics, making it suitable for specific applications in research and industry .

Properties

CAS No.

132931-79-4

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

3-(4-methylphenyl)-1,1-di(propan-2-yl)urea

InChI

InChI=1S/C14H22N2O/c1-10(2)16(11(3)4)14(17)15-13-8-6-12(5)7-9-13/h6-11H,1-5H3,(H,15,17)

InChI Key

CSCADZYLQVLRDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N(C(C)C)C(C)C

Origin of Product

United States

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